molecular formula C18H16FN3O2S B11632619 (2E)-5-(4-fluorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2E)-5-(4-fluorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11632619
M. Wt: 357.4 g/mol
InChI Key: SUISFERHVPBWFB-RGVLZGJSSA-N
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Description

(2E)-5-(4-fluorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-(4-fluorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 4-methoxybenzaldehyde hydrazone in the presence of a thiazolidinone precursor. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-(4-fluorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinones with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-5-(4-fluorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Researchers are investigating its mechanism of action and its ability to inhibit the growth of various pathogens and cancer cell lines.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its anti-inflammatory and anticancer properties make it a candidate for drug development. Studies are ongoing to evaluate its efficacy and safety in preclinical and clinical settings.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2E)-5-(4-fluorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core structure and are known for their antidiabetic properties.

    Benzylidenehydrazinylidene derivatives: Compounds with similar hydrazone and benzylidene moieties, which exhibit various biological activities.

Uniqueness

(2E)-5-(4-fluorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl and methoxybenzylidene moieties contribute to its enhanced stability and activity compared to other similar compounds.

Properties

Molecular Formula

C18H16FN3O2S

Molecular Weight

357.4 g/mol

IUPAC Name

(2E)-5-[(4-fluorophenyl)methyl]-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16FN3O2S/c1-24-15-8-4-13(5-9-15)11-20-22-18-21-17(23)16(25-18)10-12-2-6-14(19)7-3-12/h2-9,11,16H,10H2,1H3,(H,21,22,23)/b20-11+

InChI Key

SUISFERHVPBWFB-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)F

Origin of Product

United States

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